

UC-1V150: A Technical Guide to its Role in Innate Immune Activation

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Compound of Interest

Compound Name: UC-1V150

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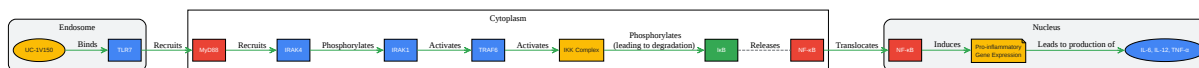
Introduction

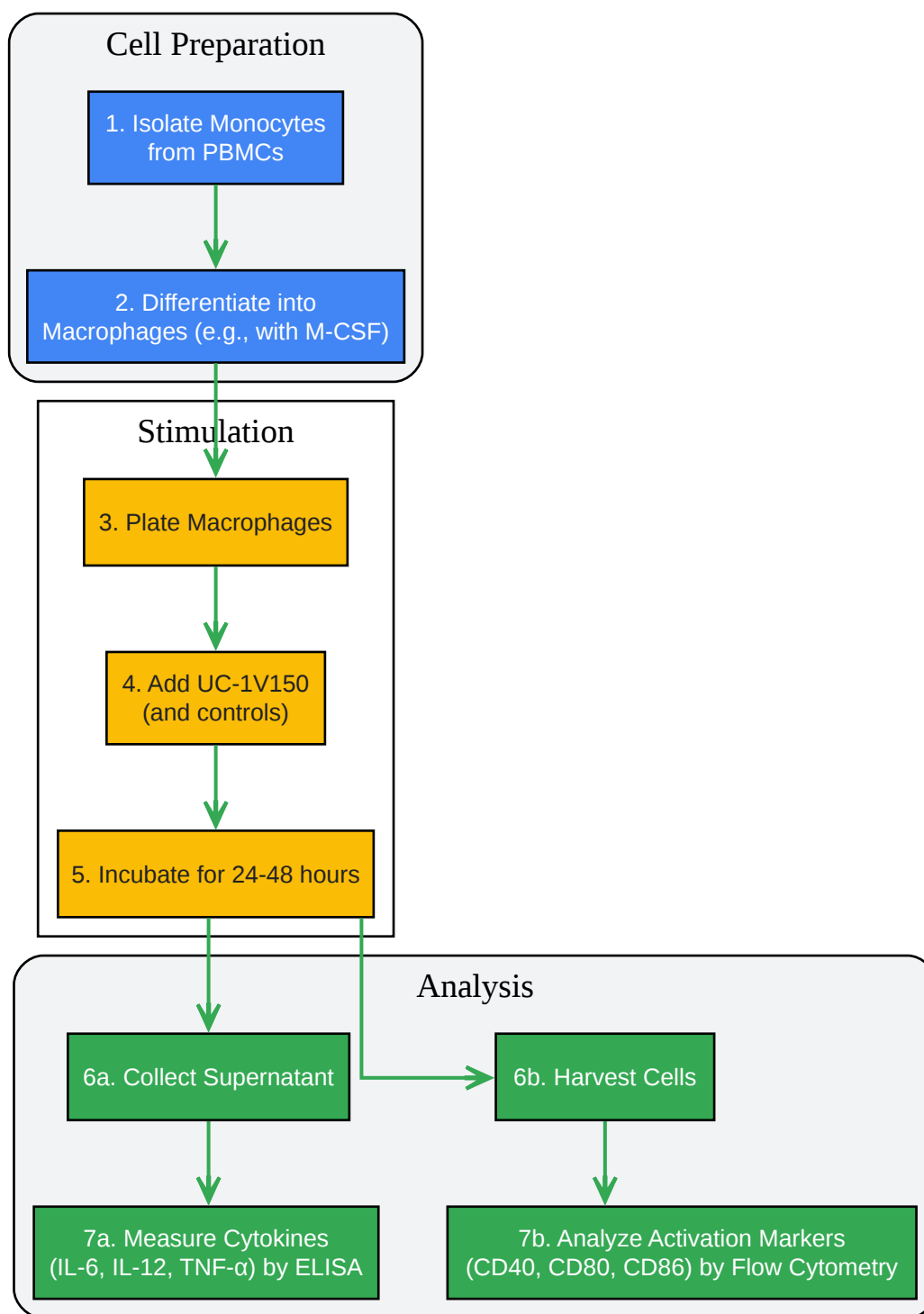
UC-1V150 is a novel synthetic small molecule that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.^{[1][2]} Activation of TLR7 by **UC-1V150** triggers a signaling cascade that leads to the activation of various immune cells, particularly myeloid cells, and the production of pro-inflammatory cytokines.^{[1][2][3]} This ability to robustly stimulate the innate immune response has positioned **UC-1V150** as a promising candidate for immunotherapy, particularly in the context of cancer and infectious diseases. This technical guide provides an in-depth overview of the core mechanisms of **UC-1V150**, detailed experimental protocols, and a summary of key quantitative data to support further research and development.

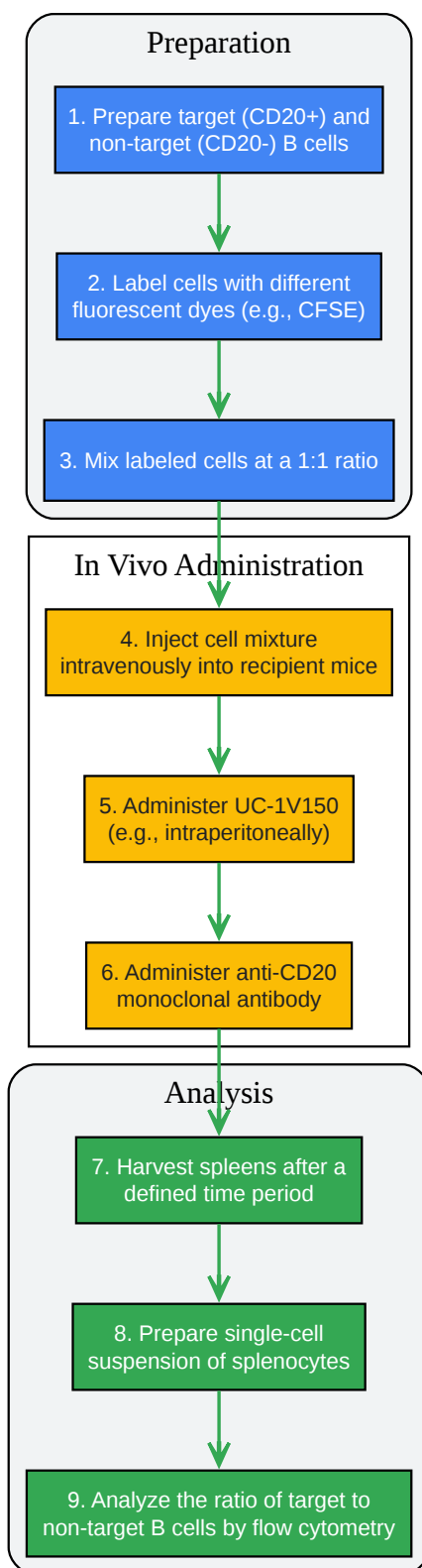
Core Mechanism of Action: TLR7-MyD88 Dependent Signaling

UC-1V150 exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed in the endosomes of immune cells such as macrophages, dendritic cells, and B lymphocytes. Upon agonist binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a downstream signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), culminating in the activation of the

transcription factor nuclear factor-kappa B (NF- κ B) and interferon regulatory factors (IRFs). The activation of these transcription factors drives the expression of genes encoding pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF- α), as well as Type I interferons.







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References

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- 3. UC-1V150, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
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